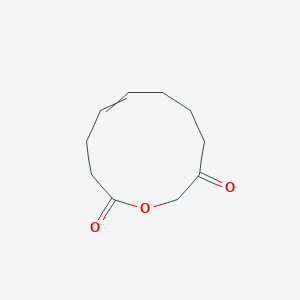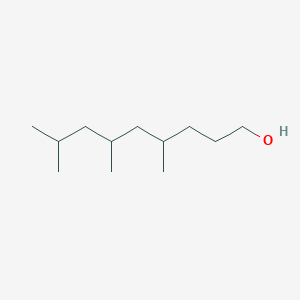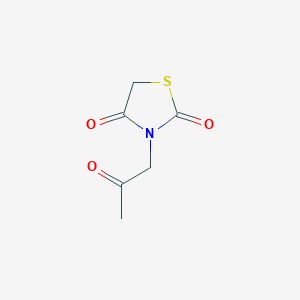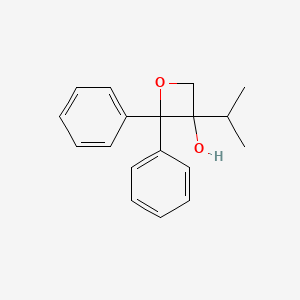
6,8-Dichloro-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dichloro-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the benzoxazinone family. These compounds are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one typically involves the chlorination of a benzoxazinone precursor. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and solvent conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization or chromatography might be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Halogen substitution reactions can occur, leading to the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazinones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6,8-Dichloro-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. These may include enzyme inhibition, receptor binding, or modulation of signaling pathways. Detailed studies are required to elucidate the exact mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one
- 8-Chloro-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one
- 6,8-Dibromo-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one
Uniqueness
6,8-Dichloro-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of two chlorine atoms at specific positions on the benzoxazinone ring. This structural feature may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
89978-20-1 |
|---|---|
Molekularformel |
C8H5Cl2NO3 |
Molekulargewicht |
234.03 g/mol |
IUPAC-Name |
6,8-dichloro-4-hydroxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C8H5Cl2NO3/c9-4-1-5(10)8-6(2-4)11(13)7(12)3-14-8/h1-2,13H,3H2 |
InChI-Schlüssel |
PKKVXWRORYRCKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C2=C(O1)C(=CC(=C2)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid](/img/structure/B14398158.png)

![4-Methoxy-7-[methyl(octadecyl)amino]naphthalene-1-sulfonic acid](/img/structure/B14398161.png)
![1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-7-methyl-](/img/structure/B14398165.png)

![1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole](/img/structure/B14398191.png)


![3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14398198.png)




![2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14398256.png)
